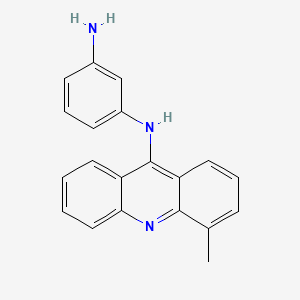![molecular formula C24H50N4O2 B12545340 N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea] CAS No. 669055-60-1](/img/structure/B12545340.png)
N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] typically involves the reaction of hexane-1,6-diamine with 2,4,4-trimethylpentan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials, including plastics, fibers, and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which helps in stabilizing polymers and other materials. Additionally, its unique structure allows it to act as a free radical scavenger, thereby preventing oxidative degradation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]
- N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is unique due to its specific molecular structure, which imparts superior stability and reactivity compared to similar compounds. Its ability to form stable complexes and act as a free radical scavenger makes it particularly valuable in various applications.
Propiedades
Número CAS |
669055-60-1 |
|---|---|
Fórmula molecular |
C24H50N4O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
1-(2,4,4-trimethylpentan-2-yl)-3-[6-(2,4,4-trimethylpentan-2-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H50N4O2/c1-21(2,3)17-23(7,8)27-19(29)25-15-13-11-12-14-16-26-20(30)28-24(9,10)18-22(4,5)6/h11-18H2,1-10H3,(H2,25,27,29)(H2,26,28,30) |
Clave InChI |
KAVPHRDZBYAZGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)NCCCCCCNC(=O)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


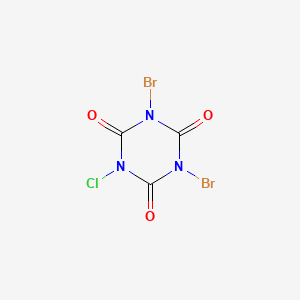
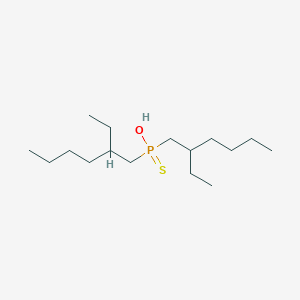
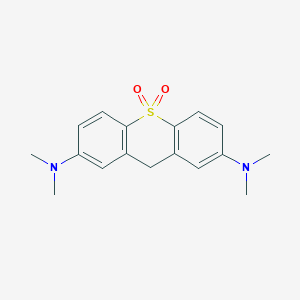
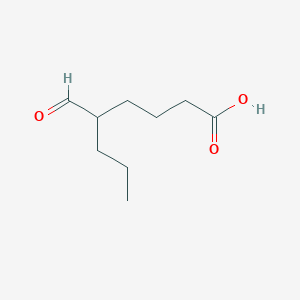
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)

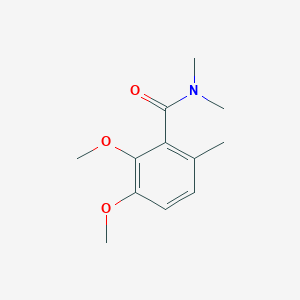
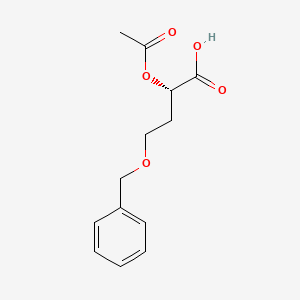
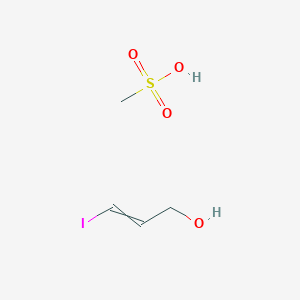
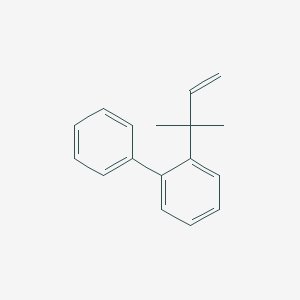
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
